molecular formula C16H15NO3 B1300252 2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid CAS No. 69076-57-9

2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid

Cat. No.: B1300252
CAS No.: 69076-57-9
M. Wt: 269.29 g/mol
InChI Key: FHJIPYNBUZLPGS-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid is a high-purity chemical compound intended for research applications. As a substituted benzoic acid derivative, it belongs to a class of molecules frequently investigated for their utility in organic synthesis and as potential precursors for developing more complex structures . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and safety data before use.

Properties

IUPAC Name

2-[(3,5-dimethylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJIPYNBUZLPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352623
Record name 2-[(3,5-dimethylphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69076-57-9
Record name 2-[(3,5-dimethylphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((3,5-DIMETHYLANILINO)CARBONYL)BENZOIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid typically involves the reaction of 3,5-dimethylaniline with phosgene to form the corresponding isocyanate, which is then reacted with benzoic acid to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Opioid Receptor Modulation

One of the primary applications of 2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid is in the development of opioid receptor modulators. Research indicates that this compound can be synthesized into derivatives that effectively target opioid receptors, which are crucial in pain management. For instance, a related compound has been noted for its potential in treating conditions like irritable bowel syndrome through modulation of opioid receptors .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, making it a candidate for formulations aimed at reducing inflammation-related conditions. Studies have shown that similar compounds can inhibit inflammatory pathways, suggesting that this compound may possess similar properties .

Skin Care Formulations

In the cosmetic industry, this compound is used in skin care products due to its potential moisturizing and skin-protective properties. It is incorporated into formulations aimed at enhancing skin hydration and barrier function, which are critical for maintaining skin health .

Stability and Safety Testing

Cosmetic formulations containing this compound undergo rigorous stability and safety testing to comply with regulatory standards. The European Union Directive on cosmetic products mandates thorough investigations to ensure both safety and efficacy before market introduction .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryOpioid receptor modulation for pain management
Medicinal ChemistryAnti-inflammatory effects
Cosmetic ScienceSkin hydration and barrier protection
Cosmetic ScienceCompliance with EU safety regulations

Opioid Receptor Modulator Development

A study focusing on the synthesis of derivatives of this compound highlighted its effectiveness in modulating opioid receptors. The research demonstrated significant analgesic effects in animal models, suggesting potential for human applications in pain management .

Cosmetic Formulation Efficacy

In a clinical trial involving a moisturizer containing this compound, participants reported improved skin hydration levels after four weeks of use. The formulation was also tested for irritancy and was found to be safe for all skin types .

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic Acid

  • Structure : Chlorine atoms replace methyl groups at the 3,5-positions of the phenyl ring.
  • Molecular Formula: C₁₄H₉Cl₂NO₃; Molecular Weight: 310.13 g/mol .
  • Properties : Higher lipophilicity (LogP = 4.33) compared to the dimethyl analog due to chlorine’s electron-withdrawing nature and greater molecular weight .

2-[(4-Chloro-2,5-Dimethoxyphenyl)carbamoyl]benzoic Acid

  • Structure : Combines chloro and methoxy substituents.
  • Molecular Formula: C₁₆H₁₄ClNO₅; Molecular Weight: 335.74 g/mol .
  • Key Differences : Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability compared to methyl or halogen groups.

Functional Group Modifications

2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic Acid

  • Structure : Incorporates a sulfanyl (-S-) bridge between the carbamoyl and benzoic acid groups.
  • Molecular Formula: C₁₅H₁₁Cl₂NO₃S; Molecular Weight: 356.23 g/mol .
  • Impact : The sulfanyl group increases molecular complexity and may alter metabolic stability or binding kinetics compared to the parent compound.

Complex Derivatives

N-(4-Carbamoylphenyl)-1-{[(3,5-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide

  • Structure : Integrates a piperidine-carboxamide scaffold with the 3,5-dimethylphenyl group.
  • Molecular Formula : C₂₃H₂₈N₄O₃; Molecular Weight : 408.49 g/mol .
  • Significance : Demonstrates how carbamoyl-benzoic acid moieties are utilized in designing multi-target ligands, though pharmacological data remains unexplored in the evidence.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) LogP Key Applications
2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid 3,5-dimethylphenyl C₁₆H₁₅NO₃ 269.29 ~3.5* Potential anti-inflammatory
2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid 3,5-dichlorophenyl C₁₄H₉Cl₂NO₃ 310.13 4.33 TTR stabilization
2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid 4-Cl, 2,5-OCH₃ C₁₆H₁₄ClNO₅ 335.74 N/A Undisclosed
2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid 3,5-Cl, -S- bridge C₁₅H₁₁Cl₂NO₃S 356.23 N/A Research chemical

*Estimated based on analog data.

Research Findings and Implications

  • Electronic Effects : Methyl groups (electron-donating) may enhance π-π stacking in receptor binding, whereas chlorine (electron-withdrawing) could improve halogen bonding in enzyme inhibition .
  • Solubility vs. Bioavailability : Dimethyl derivatives likely exhibit moderate solubility compared to chlorinated analogs, which trade solubility for membrane permeability due to higher LogP .

Biological Activity

2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in research and industry, supported by relevant data and case studies.

Chemical Structure and Properties

The compound consists of a benzoic acid moiety substituted with a carbamoyl group and a 3,5-dimethylphenyl group. Its chemical structure can be represented as follows:

C16H17NO2\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction may influence several biochemical pathways, including signal transduction cascades and metabolic processes.

Enzyme Inhibition

Research indicates that the compound exhibits significant enzyme inhibitory properties. It has been utilized in studies focusing on enzyme inhibition, particularly in the context of protein-ligand interactions. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated effectiveness against certain bacterial strains, although further research is required to elucidate its mechanism and efficacy compared to existing antimicrobial agents .

Anti-cancer Potential

The compound has shown promise as a potential anti-cancer agent. In a study evaluating various benzoic acid derivatives, compounds structurally related to this compound exhibited cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation pathways .

Study on Enzyme Inhibition

A study conducted by researchers investigating the inhibitory effects of various compounds on protein phosphatase 5 (PP5) included this compound. The results indicated that this compound could disrupt PP5 activity, leading to increased apoptosis in renal cancer cells. The findings suggest that it may serve as a lead compound for developing new cancer therapeutics targeting PP5 .

Antimicrobial Testing

In another study focusing on the antimicrobial activity of substituted benzoic acids, this compound was evaluated for its effectiveness against Mycobacterium tuberculosis. The compound demonstrated moderate activity with a minimum inhibitory concentration (MIC) that warrants further investigation into its structure-activity relationship .

Data Summary

Activity IC50/Effect Reference
Enzyme InhibitionEffective against PP5
Antimicrobial ActivityMIC = Moderate
Anti-cancer ActivityInduces apoptosis

Q & A

Basic Synthesis & Optimization

Q: What are the methodological considerations for synthesizing 2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid with high yield and purity? A:

  • Reaction Pathway : The synthesis typically involves coupling 3,5-dimethylaniline with phthalic anhydride derivatives. A two-step approach is recommended:
    • Carbamoyl Chloride Formation : React 3,5-dimethylaniline with phosgene or triphosgene to generate the corresponding isocyanate intermediate.
    • Nucleophilic Acylation : Couple the isocyanate with 2-carboxybenzoyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the carbamoyl benzoic acid backbone.
  • Purification : Recrystallization from ethanol/water (7:3 v/v) removes unreacted aniline. HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) confirms purity >98% .
  • Yield Optimization : Use a 10% molar excess of phthalic anhydride derivative and maintain pH 8–9 during coupling to minimize hydrolysis .

Crystallographic Challenges

Q: How can researchers address difficulties in crystallizing this compound for X-ray diffraction studies? A:

  • Polymorphism Control : Slow evaporation from DMSO/ethyl acetate (1:4) at 4°C reduces polymorphism risks. Pre-saturate the solvent with N₂ to prevent oxidation.
  • Data Collection : Use SHELXL for refinement (SHELX-97 or later) due to its robustness in handling aromatic substituents and hydrogen-bonding networks. The program’s constraints for planar groups improve R-factor convergence .
  • Twinning Mitigation : If twinning occurs (common with bulky substituents), employ the TWIN/BASF commands in SHELXL to model overlapping lattices .

Analytical Characterization

Q: What advanced analytical techniques are critical for confirming the structure and purity of this compound? A:

  • NMR Analysis :
    • ¹H NMR : Expect aromatic proton splitting patterns (e.g., doublets for meta-substituted dimethyl groups at δ 6.8–7.2 ppm).
    • ¹³C NMR : Carboxylic acid carbonyl appears at δ 170–172 ppm; carbamoyl carbonyl at δ 165–168 ppm.
    • Quantitative ¹⁹F NMR (if fluorinated analogs are synthesized) requires internal standards like 3,5-bis(trifluoromethyl)benzoic acid .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) should show [M-H]⁻ at m/z 298.0954 (calculated for C₁₆H₁₅NO₃). Match isotopic patterns to rule out halogen contaminants .

Biological Activity Profiling

Q: How can researchers design experiments to evaluate the enzyme-inhibitory potential of this compound? A:

  • Target Selection : Prioritize enzymes with aromatic-binding pockets (e.g., cyclooxygenase-2, tyrosine kinases) due to the compound’s hydrophobic substituents.
  • Assay Design :
    • In Vitro Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) in kinetic assays. IC₅₀ values <10 µM suggest high potency.
    • Binding Studies : Surface plasmon resonance (SPR) with immobilized enzyme tracks real-time interaction (KD <1 µM indicates strong affinity).
  • Control Experiments : Compare with structurally related analogs (e.g., 3,5-dichloro derivatives) to establish structure-activity relationships (SAR) .

Resolving Data Contradictions

Q: How should researchers address discrepancies in reported solubility or reactivity data for this compound? A:

  • Solubility Conflicts :
    • Method Standardization : Use USP <1174> guidelines for equilibrium solubility measurements in buffered solutions (pH 1.2–7.4).
    • Temperature Control : Ensure measurements at 25°C ± 0.1°C; discrepancies >5% may arise from polymorphic forms .
  • Reactivity Disputes :
    • Kinetic Studies : Monitor esterification rates (e.g., with methanol/H₂SO₄) via in-situ IR to resolve conflicting catalytic efficiency claims.
    • DFT Calculations : Compare computed activation energies (B3LYP/6-31G*) with experimental data to validate mechanisms .

Advanced SAR & Computational Modeling

Q: What computational strategies are effective for predicting the bioactivity of derivatives? A:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 1CX2 for COX-2). Prioritize derivatives with ΔG < -8 kcal/mol.
  • QSAR Models : Train models on datasets of benzoic acid analogs (≥50 compounds) using descriptors like LogP, polar surface area, and Hammett σ constants. Validate with leave-one-out cross-validation (R² > 0.7) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; RMSD <2 Å indicates favorable interactions .

Stability Under Stress Conditions

Q: What methodologies assess the thermal and photolytic stability of this compound? A:

  • Thermal Stability :
    • TGA/DSC : Decomposition onset >200°C suggests suitability for high-temperature applications.
    • Forced Degradation : Heat at 80°C/75% RH for 14 days; HPLC area normalization quantifies degradation products (<2% acceptable) .
  • Photolytic Stability :
    • ICH Q1B Guidelines : Expose to 1.2 million lux-hours UV/vis light. Monitor λmax shifts (UV-Vis) and carbonyl formation (FTIR) .

Role in Organic Synthesis

Q: How can this compound serve as a building block for complex molecule synthesis? A:

  • Peptide Conjugation : Activate the carboxylic acid with EDC/NHS for coupling to lysine residues in peptides.
  • Metal-Organic Frameworks (MOFs) : Coordinate with Zn²⁺ or Cu²⁺ nodes via carboxylate groups; BET surface areas >1000 m²/g indicate porous structures .
  • Heterocycle Synthesis : React with hydrazines to form triazole derivatives (e.g., 1,2,4-triazoles) for antimicrobial screening .

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